Acetic acid, isotridecyl ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
69103-23-7 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
11-methyldodecyl acetate |
InChI |
InChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-5-7-9-11-13-17-15(3)16/h14H,4-13H2,1-3H3 |
InChI Key |
HBNFJAUKNDPDBF-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCOC(=O)C |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)C |
Other CAS No. |
69103-23-7 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Kinetics of Acetic Acid, Isotridecyl Ester
Classical Esterification Pathways for Acetic Acid, Isotridecyl Ester Synthesis
Traditional synthesis of isotridecyl acetate (B1210297) primarily relies on well-established esterification reactions that have been fundamental to organic chemistry for over a century. These methods are characterized by their directness but often involve equilibrium limitations and less-than-ideal reaction conditions by modern standards.
The Fischer-Speier esterification is a cornerstone of ester synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orgchemistrysteps.com The reaction is an equilibrium process in which water is formed as a byproduct. chemistrysteps.combyjus.com To drive the reaction toward the formation of the ester, it is necessary to either use a large excess of one reactant (typically the alcohol) or remove the water as it forms, often through azeotropic distillation using a Dean-Stark apparatus. wikipedia.orgchemistrysteps.comtcichemicals.com
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. wikipedia.orgchemistrysteps.com The nucleophilic oxygen of the alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. wikipedia.org
For the synthesis of this compound, the reaction proceeds between acetic acid and isotridecyl alcohol. Common catalysts include strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid (p-TSA). wikipedia.orgtcichemicals.com Modifications for industrial production focus on catalyst efficiency and yield maximization. One patented method describes the use of a composite catalyst comprising p-toluenesulfonic acid and ortho-phosphorous acid, which is reported to improve both the esterification yield and product purity. google.com In another process, sulfuric acid is used as the catalyst for the reaction between trimellitic anhydride (B1165640) and tridecyl alcohol, a similar long-chain alcohol esterification. google.com
Reaction conditions are typically optimized to achieve high conversion rates. For instance, a synthesis process for isotridecyl fatty esters specifies a reaction temperature of 150°C under negative pressure for 4 hours, resulting in a product yield of up to 90%. google.com Another method involving tridecyl alcohol specifies esterification temperatures in the range of 190-220°C. google.com
| Parameter | Typical Value/Condition | Source(s) |
| Reactants | Acetic Acid, Isotridecyl Alcohol | wikipedia.org |
| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid (p-TSA), Composite Acid Catalysts | wikipedia.orggoogle.comgoogle.com |
| Temperature | 60 - 220 °C | wikipedia.orggoogle.comgoogle.com |
| Reaction Time | 1 - 10 hours | wikipedia.org |
| Equilibrium Shift | Removal of water (e.g., Dean-Stark) or excess alcohol | wikipedia.orgchemistrysteps.comtcichemicals.com |
| Reported Yield | >85-90% | google.com |
An alternative to Fischer esterification is the use of acetic anhydride as the acylating agent for isotridecyl alcohol. athabascau.calibretexts.org This reaction is generally faster and is not reversible, as the formation of the ester is driven by the release of acetic acid as a byproduct, rather than water. youtube.com The reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride. libretexts.orgyoutube.com This leads to the formation of a tetrahedral intermediate which then collapses, expelling a carboxylate anion as the leaving group to yield the ester. libretexts.org
While this method avoids the challenges of managing the water-based equilibrium of Fischer esterification, it is less atom-economical because one molecule of acetic acid is generated as waste for every molecule of ester produced. wikipedia.orgsphinxsai.com The process can be catalyzed by acids or bases. researchgate.net Pyridine is sometimes used as a solvent and catalyst; it activates the anhydride and neutralizes the acetic acid byproduct. libretexts.org In greener adaptations, solid catalysts like sodium bicarbonate have been employed to facilitate the reaction at room temperature. researchgate.net This pathway became more common historically with the increased industrial production of acetic anhydride for materials like cellulose (B213188) acetate. slideshare.net
Advanced and Green Chemistry Approaches in this compound Synthesis
In response to growing environmental concerns, modern synthetic chemistry emphasizes the development of processes that are more efficient, produce less waste, and use less hazardous materials. These principles are central to the advanced synthesis of isotridecyl acetate.
One of the primary goals of green chemistry is to reduce or eliminate the use of organic solvents, which contribute significantly to chemical waste. whiterose.ac.uk Solvent-free reaction systems, where the reactants themselves act as the solvent, offer a potent solution. google.comresearchgate.net For esterification reactions, conducting the synthesis under solvent-free conditions can simplify product purification, reduce reactor volume, and lower environmental impact. whiterose.ac.ukscirp.org
In a comparable synthesis of isoamyl acetate, a high yield of 91% was achieved under optimized solvent-free conditions using a heterogeneous catalyst. whiterose.ac.uknih.gov The optimization involved adjusting parameters such as the molar ratio of reactants, catalyst loading, and temperature to maximize yield. whiterose.ac.uknih.gov For isotridecyl acetate, a similar approach would involve heating a mixture of isotridecyl alcohol, acetic acid, and a suitable heterogeneous catalyst. Lipases, such as Novozym 435, are also highly effective for solvent-free ester synthesis via transesterification, offering high yields and product purity under mild conditions. scirp.orgnih.gov
To accelerate reaction rates and reduce energy consumption, alternative energy sources like microwave irradiation and ultrasound have been successfully applied to ester synthesis.
Microwave-assisted synthesis utilizes the ability of polar molecules in the reaction mixture to transform electromagnetic energy into heat. oatext.com This rapid, in-situ heating can dramatically shorten reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. ijcce.ac.irscialert.net The synthesis of various acetate esters has been effectively demonstrated under microwave irradiation, often in solvent-free conditions, highlighting a synergistic green chemistry approach. oatext.comscialert.net
Ultrasound-assisted synthesis , or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. mdpi.com This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. mdpi.com For enzymatic esterifications, ultrasound has been shown to reduce the reaction time for achieving maximum conversion significantly. nih.govnih.gov For example, the synthesis of cinnamyl acetate was completed in 20 minutes with ultrasound compared to 60 minutes conventionally. nih.gov This efficiency gain makes it a promising technique for the production of isotridecyl acetate. mdpi.com
A central principle of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chemistry-teaching-resources.comnumberanalytics.com It provides a clearer picture of waste generation than reaction yield alone. chemistry-teaching-resources.com The goal is to design synthetic routes that maximize the incorporation of all starting materials into the final product. numberanalytics.comum-palembang.ac.id
The formula for atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 sphinxsai.com
Comparing the two classical pathways for synthesizing isotridecyl acetate reveals significant differences in their atom economy:
Fischer Esterification:
C₁₃H₂₈O (Isotridecyl alcohol) + CH₃COOH (Acetic acid) → C₁₅H₃₀O₂ (Isotridecyl acetate) + H₂O (Water)
Atom Economy = [242.42 / (200.36 + 60.05)] x 100 = 93.1%
Reaction with Acetic Anhydride:
C₁₃H₂₈O (Isotridecyl alcohol) + (CH₃CO)₂O (Acetic anhydride) → C₁₅H₃₀O₂ (Isotridecyl acetate) + CH₃COOH (Acetic acid)
Atom Economy = [242.42 / (200.36 + 102.09)] x 100 = 80.2%
| Synthetic Pathway | Reactants | Byproducts | Theoretical Atom Economy | Source(s) |
| Fischer Esterification | Isotridecyl Alcohol + Acetic Acid | Water | 93.1% | wikipedia.orgchemistry-teaching-resources.com |
| Acetic Anhydride Route | Isotridecyl Alcohol + Acetic Anhydride | Acetic Acid | 80.2% | wikipedia.orgchemistry-teaching-resources.com |
Fischer esterification is clearly superior in terms of atom economy. wikipedia.org Waste minimization strategies for producing isotridecyl acetate focus on selecting pathways with high atom economy, using catalytic rather than stoichiometric reagents, eliminating solvents, and adopting energy-efficient methods like microwave or ultrasound assistance to create a more sustainable manufacturing process. um-palembang.ac.idimist.ma
Renewable Feedstock Utilization for this compound Precursors
The pursuit of sustainability has spurred research into renewable feedstocks for producing the precursors of this compound—namely, acetic acid and isotridecyl alcohol.
Acetic Acid: Traditionally derived from petrochemical sources like methanol (B129727) carbonylation, which is associated with high carbon dioxide emissions, the focus is shifting towards greener alternatives. Bio-fermentation is a prominent method, utilizing renewable resources such as corn starch, sugar cane, and lignocellulose to produce acetic acid. This biological pathway significantly curtails dependency on fossil fuels and reduces greenhouse gas emissions. Another avenue being explored is the use of biogas, a renewable source, to generate syngas via dry reforming, which can then be converted to acetic acid. Furthermore, processes are being developed to produce acetic acid from captured carbon dioxide and biomass, such as lignin, representing a carbon-neutral approach. Companies like Sekab in Sweden and Godavari Biorefineries Ltd. in India are already producing biobased acetic acid from forestry, agricultural biomass, and molasses-based ethanol (B145695).
Isotridecyl Alcohol: This C13 fatty alcohol can be produced from both natural and synthetic sources. While petrochemical feedstocks have been the conventional source, the industry is increasingly looking towards bio-based alternatives. Shell, for instance, has plans to increase its capacity for producing alcohols and alcohol ethoxylates using bio-based feedstocks like soybean oil at its Norco, Louisiana facility. The process involves converting soybean oil into renewable diesel, which is then used to produce ethylene (B1197577), a precursor for alcohols. Isotridecyl alcohol itself is a high-purity branched C13 oxo alcohol, and its production from renewable C12 olefins is a key area of development.
Catalytic Systems in this compound Synthesis
The efficiency of this compound synthesis is heavily reliant on the choice of catalyst. The following sections explore various catalytic systems, from traditional homogeneous acids to advanced heterogeneous catalysts.
Homogeneous Acid Catalysis (e.g., Mineral Acids, p-Toluenesulfonic Acid)
Homogeneous acid catalysts are widely used for esterification reactions due to their high activity. Common examples include mineral acids like sulfuric acid and phosphoric acid, as well as organic acids such as p-toluenesulfonic acid. These catalysts facilitate the reaction between a carboxylic acid and an alcohol to form an ester and water.
In the synthesis of long-chain esters, such as those involving isotridecyl alcohol, strong mineral acids are often employed to achieve good yields. For instance, the synthesis of various fatty acid esters has been effectively catalyzed by ferric chloride hexahydrate. A patented method for synthesizing isotridecyl fatty acid esters specifically mentions the use of a catalyst prepared from p-toluenesulfonic acid and hypophosphorous acid, highlighting its effectiveness in achieving high esterification rates and product purity. Similarly, p-toluenesulfonic acid is used in the synthesis of isotridecyl isononanoate.
Despite their effectiveness, homogeneous catalysts present challenges such as corrosivity, toxicity, and difficulties in separation from the reaction product, which can lead to environmental concerns and complex purification processes.
Heterogeneous Catalysis Development and Performance
To overcome the drawbacks of homogeneous catalysts, significant research has been dedicated to developing solid, heterogeneous catalysts. These catalysts are advantageous due to their ease of separation from the reaction mixture, potential for reuse, reduced corrosivity, and minimized environmental impact.
Ion exchange resins (IERs), particularly strongly acidic cation exchange resins, have emerged as effective solid acid catalysts for esterification reactions. These resins are insoluble matrices with exchangeable ions that can be used in various organic reactions. Their use in esterification is well-established, offering an alternative to corrosive liquid acids.
The performance of ion exchange resins is influenced by several factors. For example, in the esterification of propionic acid with n-amyl alcohol, Amberlyst-15 was found to be a highly effective catalyst. The reaction rate generally increases with catalyst concentration and temperature. Studies on the esterification of acetic acid with various alcohols have shown that resins like Amberlyst 15 and Dowex 50W can yield high conversions. The efficiency of these resins can be affected by their physical properties, such as particle size and whether they are of a gel-type or macro-reticular type. While gel-type resins can be effective for reactions with bulky molecules, macroporous resins often show better performance otherwise.
For the synthesis of long-chain esters, the use of solid catalysts like ion exchange resins is particularly attractive for developing continuous, in-flow industrial processes. However, the reusability and regeneration of these resins are critical for their industrial-scale application and require further research.
Below is a table summarizing the performance of various ion exchange resins in different esterification reactions.
| Catalyst | Reactants | Max. Conversion (%) | Temperature (K) | Reference |
| Amberlyst-15 | Butyric Acid + Various Alcohols | ~95 | 333-353 | |
| Lewatit S1467 (HCl treated) | Acetic Acid + Ethanol | 58 | 335 | |
| Amberlyst-15 | Pentanoic Acid + Methanol | 93 | 333.15 | |
| Indion Resins | Oleic Acid + Glycerol (B35011) | 78 | 443 | |
| Dowex 50WX8 | Acetic Anhydride + Ethanol/n-butanol | >90 | Not specified |
Zeolites are crystalline aluminosilicates with well-defined pore structures and strong acid sites, making them versatile heterogeneous catalysts for a wide range of organic transformations, including esterification. Their catalytic activity is influenced by factors such as the Si/Al ratio, which determines acidity, pore size, and shape selectivity.
Various types of zeolites, including ZSM-5, FAU (like Zeolite Y), and MOR, have been investigated for esterification reactions, often demonstrating high conversion rates. For example, in the esterification of oleic acid, H-ZSM-5 and H-MOR zeolites have shown high efficiency due to their acidity and pore structure. A study on the esterification of terephthalic acid with methanol found that β zeolite exhibited excellent performance, achieving nearly 100% conversion. The strength and number of acid sites, along with the specific surface area and mesoporous structure, are key to their catalytic efficiency.
The performance of zeolite catalysts can be enhanced through modification. For instance, modifying Zeolite Y with sulfuric acid significantly improved its catalytic performance in the esterification of levulinic acid with ethanol, achieving a 96% yield. The table below presents findings from various studies on zeolite-catalyzed esterification.
| Zeolite Catalyst | Reactants | Conversion/Yield (%) | Temperature (°C) | Reference |
| H-ZSM-5, H-MOR | Oleic Acid + Methanol | High FFA removal | Not specified | |
| Synthesized Zeolite Y from Kaolin | Oleic Acid + Ethanol | ~85% Conversion | 70 | |
| β Zeolite | Terephthalic Acid + Methanol | ~100% Conversion, 94.1% Selectivity | 200 | |
| Sulfuric Acid-Modified Zeolite Y | Levulinic Acid + Ethanol | 96% Yield | 40-100 | |
| Zeolite from dealumination | Glycerol + Lauric Acid | 97% Conversion, 59% Yield | Not specified |
The primary drawback of zeolites can be deactivation due to coke formation on the surface, particularly with large substrate molecules.
In recent years, there has been growing interest in developing sustainable and low-cost catalysts from
Graphene Oxide as a Heterogeneous Catalyst
Graphene oxide (GO) has emerged as a promising heterogeneous catalyst in organic synthesis, including esterification reactions. nih.govmdpi.com Its large surface area, mechanical stability, and the presence of oxygen-containing functional groups (such as carboxyl, hydroxyl, and epoxy groups) on its surface make it an effective solid acid catalyst. mdpi.comresearchgate.net These properties allow GO to facilitate reactions like the formation of this compound from acetic acid and isotridecyl alcohol.
GO can be used directly or as a support for other catalytic materials. nih.govnih.gov Functionalization, for instance by sulfonation, can enhance its catalytic activity by introducing strong Brønsted acidic sites (-SO₃H). mdpi.com Studies on the esterification of other carboxylic acids, such as oleic acid and lactic acid, have demonstrated the effectiveness of GO-based catalysts. researchgate.netmdpi.com For example, a sulfonated graphene-based acid catalyst (GO-PrSO₃H) was used for the esterification of oleic acid with n-butanol, showing the versatility of this catalytic system. mdpi.com Similarly, GO supported on activated carbon has been used for the esterification of lactic acid, with results indicating good catalytic activity and stability. researchgate.net
The mechanism of GO-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acidic sites on the GO surface. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (isotridecyl alcohol). The process benefits from the high mass transfer and water-tolerant character of graphene-based materials. mdpi.com The catalyst's heterogeneous nature simplifies the post-reaction work-up, as it can be easily separated from the reaction mixture by filtration and potentially reused, which is a significant advantage over traditional homogeneous acid catalysts like sulfuric acid. researchgate.netnih.gov
Table 1: Comparison of Graphene Oxide-Based Catalysts in Esterification Reactions
| Catalyst System | Reactants | Key Findings | Reference |
|---|---|---|---|
| Graphene Oxide (GO) | Acetic Acid + Ethanol | Yield of 93.5%, surpassing homogeneous H₂SO₄ catalyst. | researchgate.net |
| GO-PrSO₃H | Oleic Acid + n-Butanol | Moderate yields (60%) at 80°C. | mdpi.com |
| GO/Activated Carbon | Lactic Acid + Ethanol | Good stability and activity, with unchanged yield after multiple cycles. | researchgate.net |
| GO-supported Cu complex | Aldehydes + 1,2-phenylenediamine | Highly efficient and recyclable for imidazole (B134444) synthesis, demonstrating GO's utility as a support. | nih.gov |
Biocatalysis and Enzymatic Esterification of this compound Precursors
Biocatalysis, particularly using lipases, offers a green and highly selective alternative for the synthesis of esters like this compound. google.commdpi.com These enzymatic methods operate under mild reaction conditions, typically at lower temperatures than chemical methods, which minimizes by-product formation and energy consumption. google.comnih.gov The precursors for this compound are acetic acid and isotridecyl alcohol. google.com
Lipases, such as those from Candida antarctica (often immobilized, like Novozym 435) and Aspergillus niger, are commonly employed for the esterification of acetic acid with various alcohols. nih.govresearchgate.netunirioja.es Studies on the synthesis of isoamyl acetate, a structurally similar flavor ester, provide significant insights. In these reactions, lipases catalyze the direct esterification of acetic acid with isoamyl alcohol, often in a solvent-free system or in an organic solvent like n-hexane. nih.govresearchgate.nettaylors.edu.my
The efficiency of enzymatic esterification is influenced by several factors, including the molar ratio of the substrates. nih.govaidic.it An excess of the alcohol is often used to shift the reaction equilibrium towards the formation of the ester. aidic.it Water produced during the reaction can affect the equilibrium and enzyme activity; however, some systems show high tolerance to water, or desiccants like sodium sulphate can be added to remove it. nih.govunimi.it Mycelium-bound lipases, such as from Aspergillus oryzae, have also proven effective and stable for producing acetate esters, demonstrating high conversion rates. unimi.it The use of immobilized enzymes is particularly advantageous as it allows for easy separation of the biocatalyst from the reaction medium and its subsequent reuse over multiple cycles. mdpi.comresearchgate.net
Table 2: Research Findings on Enzymatic Esterification of Acetic Acid with Alcohols
| Enzyme Source | Alcohol | System Type | Key Findings | Reference |
|---|---|---|---|---|
| Aspergillus niger NCIM 1207 (Mycelium bound) | Isoamyl Alcohol | n-Hexane | Produced 80 g/L of isoamyl acetate in 96 hours; optimal alcohol/acid ratio of 1.6. | nih.gov |
| Candida antarctica Lipase (B570770) B (Immobilized) | Isoamyl Alcohol | Solvent-free | Achieved high esterification activity; reusable for up to 19 cycles. | researchgate.netunirioja.es |
| Aspergillus oryzae (Mycelium bound) | Isoamyl Alcohol | n-Heptane | Reaction completed in 24 hours with high yield; stable in continuous reactor systems. | unimi.it |
| Pichia pastoris (CALB-displaying whole cells) | Isoamyl Alcohol | Not specified | High concentrations of acetic acid (>0.6 M) led to substrate inhibition. | researchgate.net |
Mechanistic Investigations of this compound Formation
Elucidation of Acid-Catalyzed Esterification Mechanisms (e.g., AAC2, AAL1)
The formation of this compound from acetic acid and isotridecyl alcohol via acid catalysis, known as Fischer esterification, proceeds through well-established reaction mechanisms. chemguide.co.ukmasterorganicchemistry.com The specific pathway depends largely on the structure of the alcohol. The labels for these mechanisms, such as AAC2 and AAL1, describe the nature of the process: 'A' for acid-catalyzed, 'AC' for acyl-oxygen cleavage or 'AL' for alkyl-oxygen cleavage, and the number '1' or '2' for unimolecular or bimolecular, respectively. ucoz.com
The most common mechanism for the esterification of primary and secondary alcohols is the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway. ucoz.comutrgv.edu Given that isotridecyl alcohol is a primary or secondary alcohol, this is the expected mechanism. The process involves several equilibrium steps:
Protonation: The carbonyl oxygen of acetic acid is protonated by the acid catalyst (e.g., H₂SO₄), which activates the carbonyl group and increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comresearchgate.net
Nucleophilic Attack: The alcohol (isotridecyl alcohol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comresearchgate.net
Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
Deprotonation: The final protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. masterorganicchemistry.comresearchgate.net
The AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism occurs with alcohols that can form stable carbocations, such as tertiary alcohols. ucoz.comspcmc.ac.in In this pathway, the alcohol is protonated and loses water to form a carbocation. This carbocation is then attacked by the carboxylic acid. While less likely for isotrideyl alcohol, this mechanism becomes more prevalent in concentrated acid conditions. ucoz.com
Surface Reaction Mechanisms in Heterogeneous Catalysis (e.g., Eley-Rideal, Langmuir-Hinshelwood-Hougen-Watson)
When the synthesis of this compound is performed using a solid acid catalyst (heterogeneous catalysis), the reaction mechanism occurs on the catalyst's surface. Two primary models describe these surface reactions: the Langmuir-Hinshelwood (LH) model and the Eley-Rideal (ER) model. fiveable.meresearchgate.net
The Langmuir-Hinshelwood (LH) mechanism is the most commonly accepted model for esterification reactions on solid catalysts. researchgate.netsemanticscholar.org It proposes that both reactants, acetic acid and isotridecyl alcohol, are first adsorbed onto adjacent active sites on the catalyst surface. fiveable.me The reaction then occurs between the two adsorbed molecules. Finally, the products, the ester and water, desorb from the surface, freeing the active sites for the next catalytic cycle. The surface reaction between the adsorbed species is often the rate-determining step. fiveable.me
The Eley-Rideal (ER) mechanism offers an alternative pathway where only one of the reactants adsorbs onto the catalyst surface. fiveable.mesemanticscholar.org The other reactant then reacts directly from the bulk fluid phase with the adsorbed species. researchgate.net For the synthesis of this compound, this could involve the adsorption of acetic acid onto an acid site, followed by a reaction with an isotridecyl alcohol molecule from the surrounding solution. researchgate.net While the ER model is considered less common for esterification, some studies have found it to be a feasible model depending on the specific catalyst and reaction conditions. mdpi.comresearchgate.net
Kinetic studies that analyze the effect of reactant concentrations on the initial reaction rate are often used to distinguish between these models. semanticscholar.org For many acid-catalyzed esterifications, the LH model provides a better correlation with experimental data. semanticscholar.orgacs.org
Kinetic and Thermodynamic Studies of this compound Synthesis
Reaction Rate Constant Determination and Modeling
The study of reaction kinetics is crucial for understanding and optimizing the synthesis of this compound. The rate of reaction is typically expressed through a rate law, which includes a reaction rate constant (k). libretexts.org For the esterification of acetic acid with an alcohol, the reaction is often modeled as a second-order reversible reaction. umcs.pl
The rate law for the forward reaction can be generally expressed as: Rate = k[Acetic Acid]m[Isotridecyl Alcohol]n
Where k is the rate constant, and m and n are the reaction orders with respect to each reactant. libretexts.org
Determination of the Rate Constant (k): The value of k is determined experimentally by measuring the change in concentration of reactants or products over time at a constant temperature. pharmacyinfoline.com In a batch reactor, samples can be withdrawn at regular intervals and analyzed (e.g., by titration of the remaining acetic acid) to determine the extent of the reaction. pharmacyinfoline.comresearchgate.net The Arrhenius equation describes the temperature dependence of the rate constant:
k = A * e(-Ea/RT)
Where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. umcs.pl By conducting experiments at different temperatures, the activation energy for the synthesis can be calculated from the slope of a plot of ln(k) versus 1/T. umcs.pl
Kinetic Modeling: Kinetic models are developed to predict the reaction's behavior. For heterogeneous catalysis, models like the Langmuir-Hinshelwood (LH) and Eley-Rideal (ER) are used to derive rate equations that account for the adsorption of reactants onto the catalyst surface. mdpi.comacs.org For enzymatic synthesis, kinetic models are often based on the Michaelis-Menten equation, which may be modified to account for inhibition by substrates or products, such as the Bi-Bi Ping-Pong mechanism. mdpi.comtaylors.edu.myaidic.it These models are fitted to experimental data to determine the kinetic parameters, which are essential for reactor design and process optimization. taylors.edu.my
Table 3: Hypothetical Kinetic Data for the Esterification of Acetic Acid This table illustrates typical data used for kinetic analysis, as specific values for isotridecyl ester are not publicly available.
| Time (min) | Acetic Acid Concentration (mol/L) | 1/[Acetic Acid] (L/mol) | ln[Acetic Acid] |
|---|---|---|---|
| 0 | 0.050 | 20.0 | -2.996 |
| 10 | 0.042 | 23.8 | -3.170 |
| 20 | 0.036 | 27.8 | -3.324 |
| 30 | 0.031 | 32.3 | -3.474 |
| 60 | 0.022 | 45.5 | -3.817 |
Influence of Reaction Parameters (Temperature, Molar Ratios, Catalyst Loading) on Conversion and Yield
Temperature
Reaction temperature is a dual-edged sword in esterification. An increase in temperature generally accelerates the reaction rate, leading to a faster approach to equilibrium. semanticscholar.orgresearchgate.net For instance, studies on the esterification of acetic acid with various alcohols consistently show that higher temperatures lead to increased initial reaction rates and higher conversion in a shorter time. semanticscholar.orgoaji.net However, for reversible reactions like esterification, excessively high temperatures can also negatively impact the equilibrium position and potentially lead to side reactions or degradation of reactants and products, which can affect the final yield and purity. researchgate.net In the synthesis of other long-chain esters, such as isotridecyl stearate (B1226849), reaction temperatures are typically maintained in a range of 115-125°C to achieve a high conversion without significant degradation. google.com
Molar Ratios
Esterification is an equilibrium-limited reaction. According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by using an excess of one of the reactants. In the synthesis of esters, either the alcohol or the carboxylic acid can be used in excess. ma.edu The choice often depends on the cost and ease of separation of the excess reactant from the final product. ma.edu Using an excess of one reactant increases the concentration gradient, driving the reaction forward and enhancing the conversion of the limiting reactant. researchgate.net For example, in the synthesis of isoamyl acetate and butyl acetate, increasing the molar ratio of alcohol to acid generally leads to a higher yield of the ester, up to a certain point where the benefit plateaus. researchgate.netijcrcps.com A patent for the preparation of isotridecyl stearate specifies a molar ratio of stearic acid to isotridecyl alcohol between 1:1 and 1:1.2. google.com This suggests that a slight excess of the alcohol is beneficial for driving the reaction towards completion.
Catalyst Loading
The esterification of acetic acid and isotridecyl alcohol is typically slow and requires an acid catalyst to proceed at a practical rate. ma.eduijisrt.com Catalysts such as sulfuric acid, p-toluenesulfonic acid, or solid acid resins like Amberlyst-15 are commonly used. semanticscholar.orgma.edugoogle.com The catalyst loading, or concentration, directly impacts the reaction rate. Increasing the catalyst loading provides more active sites for the reaction, thereby increasing the rate of ester formation. researchgate.net Studies on other acetate esters have shown a clear positive correlation between catalyst loading and the conversion of the limiting reactant. semanticscholar.orgresearchgate.net However, there is an optimal loading beyond which the increase in reaction rate becomes negligible or can lead to undesirable side reactions, such as dehydration of the alcohol or product degradation, especially at high temperatures. researchgate.net For the synthesis of tridecyl trimellitate, a related long-chain ester, catalyst loading is specified in the range of 0.1-2% of the total mass of the reactants. google.com A patent for isotridecyl stearate indicates a catalyst loading of sodium hydrogen sulfate (B86663) between 0.8 and 1.2% of the total reactant weight. google.com
The interplay of these parameters is crucial for optimizing the yield of this compound. The general effects are summarized in the table below.
| Parameter | General Effect on Conversion and Yield | Considerations |
| Temperature | Increasing temperature generally increases the reaction rate. researchgate.net | Very high temperatures can negatively affect equilibrium and cause side reactions. researchgate.net |
| Molar Ratio | Using an excess of one reactant (e.g., alcohol) shifts the equilibrium towards higher product yield. ma.edu | The cost and ease of separating the excess reactant must be considered. ma.edu |
| Catalyst Loading | Increasing catalyst loading accelerates the reaction rate. researchgate.net | Excessive catalyst can lead to unwanted side reactions and increase purification costs. researchgate.net |
Equilibrium Constant Determination and Reaction Pathway Analysis
Reaction Pathway Analysis
The synthesis of this compound from acetic acid and isotridecyl alcohol follows the general mechanism of a Fischer-Speier esterification. This is an acid-catalyzed nucleophilic acyl substitution reaction. ijisrt.com The reaction pathway proceeds through several key steps:
Protonation of the Carbonyl Oxygen : The catalyst, typically a strong acid, donates a proton to the carbonyl oxygen of the acetic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. ijisrt.com
Nucleophilic Attack by the Alcohol : The oxygen atom of the isotridecyl alcohol acts as a nucleophile and attacks the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate. ijisrt.com
Proton Transfer : A proton is transferred from the oxonium ion (the part originating from the alcohol) to one of the hydroxyl groups. This turns the hydroxyl group into a good leaving group (water).
Elimination of Water : The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.
Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound. This step also regenerates the acid catalyst, allowing it to participate in another reaction cycle. ijisrt.com
Equilibrium Constant Determination
The equilibrium constant (Keq) for the esterification reaction quantifies the relative concentrations of reactants and products at chemical equilibrium. For the synthesis of this compound, the reaction is:
CH₃COOH (Acetic Acid) + C₁₃H₂₇OH (Isotridecyl Alcohol) ⇌ CH₃COOC₁₃H₂₇ (Isotridecyl Acetate) + H₂O (Water)
The equilibrium constant expression is given by:
Keq = [Products] / [Reactants] = ([CH₃COOC₁₃H₂₇] * [H₂O]) / ([CH₃COOH] * [C₁₃H₂₇OH])
A value of Keq greater than 1 indicates that the equilibrium favors the formation of the products (ester and water). The specific value of the equilibrium constant for the synthesis of this compound is not documented in the searched literature. However, it is determined experimentally by allowing the reaction to reach equilibrium at a specific temperature and then measuring the concentrations of all four components. researchgate.net For other similar esterification reactions, such as the synthesis of isoamyl acetate, Keq values have been experimentally determined and are used in kinetic modeling to predict reaction outcomes. researchgate.net The equilibrium constant is dependent on temperature but is generally considered to be independent of catalyst concentration and the initial molar ratio of reactants.
Chemical Reactivity and Transformation Studies of Acetic Acid, Isotridecyl Ester
Hydrolysis of Acetic Acid, Isotridecyl Ester
Hydrolysis, the cleavage of a chemical bond by the addition of water, is a fundamental reaction for esters. For this compound, this process can be catalyzed by acids, bases, or enzymes, leading to the formation of acetic acid and isotridecyl alcohol.
Acid-Catalyzed Hydrolysis Mechanisms and Kinetics
The acid-catalyzed hydrolysis of esters like isotridecyl acetate (B1210297) is a reversible process that is essentially the reverse of Fischer esterification. chemistrysteps.comlibretexts.orglibretexts.org The reaction is typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orglibretexts.orgchemguide.co.uk The excess water helps to shift the equilibrium towards the products: acetic acid and isotridecyl alcohol. chemistrysteps.com
The mechanism for the acid-catalyzed hydrolysis of most esters, including those with long alkyl chains, generally follows the AAC2 pathway (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucalgary.ca This mechanism involves several key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. ucalgary.ca
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. ucalgary.ca
Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original alkoxy group, converting it into a better leaving group (an alcohol).
Elimination of the Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the protonated alkoxy group as a molecule of isotridecyl alcohol, a good leaving group.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst (H₃O⁺) and form the final carboxylic acid product, acetic acid.
The kinetics of acid-catalyzed ester hydrolysis are typically pseudo-first-order when water is present in a large excess, as its concentration remains effectively constant throughout the reaction. nitt.eduyoutube.com The rate of reaction is therefore proportional to the concentration of the ester and the acid catalyst. youtube.com
Table 1: General Steps in Acid-Catalyzed (AAC2) Ester Hydrolysis
| Step | Description |
|---|---|
| 1 | Protonation of the carbonyl oxygen. |
| 2 | Nucleophilic attack by a water molecule on the carbonyl carbon. |
| 3 | Formation of a tetrahedral intermediate. |
| 4 | Proton transfer to the alkoxy group. |
| 5 | Elimination of the alcohol (Isotridecyl alcohol). |
| 6 | Deprotonation to form the carboxylic acid (Acetic acid) and regenerate the catalyst. |
Base-Catalyzed Hydrolysis (Saponification) Processes
The hydrolysis of esters in the presence of a base is known as saponification. libretexts.orglibretexts.org Unlike acid-catalyzed hydrolysis, this reaction is irreversible and goes to completion because the final carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.comucalgary.ca The process typically involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org
The mechanism for base-catalyzed hydrolysis is a nucleophilic acyl substitution (BAC2), which proceeds as follows:
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. ucalgary.ca
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide ion (in this case, the isotridecyl alkoxide ion) as the leaving group. ucalgary.ca
Acid-Base Reaction: The alkoxide ion is a strong base and deprotonates the newly formed acetic acid in a rapid and irreversible acid-base reaction. This step produces isotridecyl alcohol and the acetate ion (the carboxylate salt). ucalgary.ca
This final deprotonation step drives the reaction to completion. chemistrysteps.com
Table 2: General Steps in Base-Catalyzed (BAC2) Ester Hydrolysis (Saponification)
| Step | Description |
|---|---|
| 1 | Nucleophilic attack by a hydroxide ion on the carbonyl carbon. |
| 2 | Formation of a tetrahedral intermediate. |
| 3 | Collapse of the intermediate and elimination of the alkoxide ion (Isotridecyl alkoxide). |
| 4 | Proton transfer from the carboxylic acid to the alkoxide ion, forming the alcohol (Isotridecyl alcohol) and a carboxylate salt (Acetate). |
Enzymatic Hydrolysis by Lipases
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in triglycerides and other esters. mdpi.com These biocatalysts are known for their versatility, accepting a wide range of substrates and functioning in both aqueous and non-aqueous environments. mdpi.com The enzymatic hydrolysis of this compound by lipases would yield isotridecyl alcohol and acetic acid.
Lipase-catalyzed hydrolysis is a highly selective process, often exhibiting enantioselectivity, which is particularly relevant when resolving racemic mixtures of chiral esters. mdpi.comd-nb.info The reaction mechanism involves a catalytic triad (typically serine, histidine, and aspartate or glutamate) in the enzyme's active site. The hydrolysis generally proceeds as follows:
Enzyme-Substrate Complex Formation: The ester binds to the active site of the lipase (B570770).
Nucleophilic Attack: The serine residue in the catalytic triad performs a nucleophilic attack on the carbonyl carbon of the ester, forming a tetrahedral intermediate.
Acyl-Enzyme Intermediate Formation: The intermediate collapses, releasing the alcohol (isotridecyl alcohol) and forming an acyl-enzyme intermediate.
Hydrolysis of the Acyl-Enzyme Intermediate: A water molecule enters the active site and attacks the acyl-enzyme intermediate, leading to another tetrahedral intermediate.
Product Release: This second intermediate collapses, releasing the carboxylic acid (acetic acid) and regenerating the free enzyme.
The efficiency and selectivity of lipase-catalyzed hydrolysis can be influenced by factors such as the choice of lipase, pH, temperature, and the presence of organic co-solvents. nih.gov For example, lipases from Pseudomonas fluorescens and Thermomyces lanuginosus have shown high efficiency in the kinetic resolution of various secondary alcohol acetates via hydrolysis. mdpi.com
Abiotic Degradation Pathways and Stability
Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes, such as light (photolysis) or heat (thermolysis).
Photochemical Degradation Studies
For some esters, the rate of photodegradation is influenced by the solvent and the presence of photosensitizers. frontiersin.org For example, studies on phthalic acid esters have shown that the length of the aliphatic chain can affect the ease of removal, with longer chains sometimes facilitating degradation. frontiersin.org The primary degradation pathways for esters under UV irradiation can involve cleavage of the ester linkage, leading back to the constituent acid and alcohol, or reactions involving the alkyl chains.
Thermal Stability and Decomposition Characteristics
The thermal stability of an ester is its ability to resist decomposition at high temperatures. For long-chain aliphatic esters, thermal decomposition typically occurs at elevated temperatures and can involve several reaction pathways. researchgate.net The flash point of isotridecyl acetate is reported as 125.00 °C (257.00 °F), which gives an indication of its flammability rather than its decomposition temperature. thegoodscentscompany.com
Studies on other fatty acid esters provide insights into the potential thermal behavior of isotridecyl acetate. researchgate.netresearchgate.net The thermal stability of fatty acid methyl esters (FAMEs) has been shown to depend on their chain length and degree of saturation, with shorter, more saturated esters exhibiting higher stability. researchgate.net Decomposition of FAMEs in supercritical methanol (B129727) has been observed to begin around 325 °C, involving reactions like isomerization and pyrolysis. researchgate.net For other esters, decomposition can be influenced by the presence of oxygen (autoxidation) and metals, which can catalyze degradation. tdx.cat The pyrolytic elimination of some acetate esters, a non-catalytic thermal decomposition, has been calculated to have high activation enthalpies, suggesting these reactions occur at very high temperatures. nih.gov
Environmental Chemistry and Biodegradation Research of Acetic Acid, Isotridecyl Ester
Environmental Fate and Distribution Studies
The environmental distribution of acetic acid, isotridecyl ester is largely dictated by its physicochemical properties, which influence its movement and partitioning between air, water, soil, and sediment.
The partitioning behavior of a chemical describes its tendency to distribute between different environmental phases. For this compound, its high molecular weight and the presence of a long, hydrophobic isotridecyl chain are the primary determinants of this behavior. Physicochemical properties strongly suggest that the compound will preferentially adsorb to solid phases rather than remain in water.
Key properties influencing its environmental partitioning are its octanol-water partition coefficient (log P or log Kow) and water solubility. An estimated logP value of 6.234 indicates a strong tendency to partition into fatty tissues and organic matter, rather than water. thegoodscentscompany.com This is consistent with its very low estimated water solubility of 0.134 mg/L at 25°C. thegoodscentscompany.com
Due to these properties, if released into an aquatic environment, this compound is expected to adsorb to suspended solids and sediment. industrialchemicals.gov.au In terrestrial environments, it would exhibit low mobility and be strongly sorbed to the organic carbon fraction of soil. industrialchemicals.gov.au The solid-water distribution coefficient (Kd), a key parameter for modeling contaminant transport, is influenced by soil properties such as organic carbon content and specific surface area. mdpi.comresearchgate.net For hydrophobic compounds like isotridecyl acetate (B1210297), higher organic carbon content in soil leads to stronger adsorption. researchgate.net
| Property | Value | Implication for Environmental Partitioning |
|---|---|---|
| Molecular Formula | C₁₅H₃₀O₂ | Indicates a relatively large, carbon-rich molecule. |
| logP (o/w) | 6.234 (estimated) thegoodscentscompany.com | Highly hydrophobic; strong tendency to partition from water to organic matter (soil, sediment). |
| Water Solubility | 0.134 mg/L at 25°C (estimated) thegoodscentscompany.com | Very low solubility limits its concentration in the aqueous phase, promoting adsorption to solids. |
| Vapor Pressure | 0.004 mmHg at 25°C (estimated) thegoodscentscompany.com | Low volatility suggests it is unlikely to partition significantly into the atmosphere. |
Hydrolysis is a primary chemical degradation pathway for esters in the environment. This reaction involves the cleavage of the ester bond by water, resulting in the formation of the parent alcohol and carboxylic acid. For this compound, hydrolysis yields isotridecyl alcohol and acetic acid.
The rate of ester hydrolysis is highly dependent on pH and temperature. The process can be catalyzed by acids, bases, or occur under neutral conditions. epa.govresearchgate.net Generally, base-catalyzed hydrolysis is significantly faster than acid-catalyzed or neutral hydrolysis. epa.gov The reaction typically follows a bimolecular nucleophilic acyl substitution (BAc2) mechanism. epa.gov
Biodegradation Mechanisms and Pathways of this compound
Biodegradation is the breakdown of organic matter by microorganisms and is the principal mechanism for the ultimate removal of many organic chemicals from the environment. The structure of this compound presents unique features that influence its susceptibility to microbial attack under different conditions.
Under aerobic conditions, the biodegradation of esters is typically initiated by extracellular or cell-surface esterase enzymes, which hydrolyze the ester into its constituent alcohol and carboxylic acid. In this case, isotridecyl alcohol and acetic acid would be formed. Subsequently, these intermediates are typically degraded further. Acetic acid is a readily biodegradable substance that can be utilized by a wide variety of microorganisms as a carbon source. nih.govnih.gov The isotridecyl alcohol, a long-chain branched alcohol, would then be subject to further oxidation.
The extent and rate of biodegradation are often assessed using standardized "ready biodegradability" tests, such as those outlined by the OECD (e.g., OECD 301 series). oecd.orgochem.eu These stringent tests measure the ultimate biodegradation (mineralization to CO₂, water, and biomass) over 28 days. A substance is considered "readily biodegradable" if it meets specific criteria, such as exceeding 60% of its theoretical CO₂ production within a 10-day window. oecd.orgochem.euavebe.com Given its low water solubility and complex branched structure, it is possible that this compound may not meet the stringent criteria for ready biodegradability in these standard tests. cefic-lri.org
In the absence of oxygen, the biodegradation of complex organic molecules proceeds through different metabolic pathways. The anaerobic degradation of long-chain and branched alkanes, which are structurally analogous to the isotridecyl group, has been studied extensively. A common initial activation mechanism for alkanes under anaerobic conditions is the addition of fumarate (B1241708) to a subterminal carbon atom, a reaction catalyzed by enzymes like alkylsuccinate synthases. nih.govresearchgate.net This is in contrast to aerobic pathways that use oxygenases. frontiersin.org
A critical limiting factor in the biodegradation of this compound is the branched nature of the isotridecyl alkyl chain. Research consistently shows that alkyl chain branching significantly reduces the rate and extent of biodegradation, particularly under anaerobic conditions. nih.gov Studies on other branched molecules have demonstrated their persistence compared to linear isomers. For example, in one study, the linear isomer of an alkyl-branched aromatic acid was completely degraded, while the more branched isomers were only partially transformed over the same period. nih.gov This recalcitrance is attributed to steric hindrance, which can inhibit the enzymatic attack necessary to initiate the degradation cascade.
| Compound Type Studied | Key Finding | Reference |
|---|---|---|
| Aromatic alkanoic acids with branched alkyl side chains | An increase in alkyl chain branching reduced the rate and extent of biotransformation. The linear isomer was completely degraded while branched isomers were only partially metabolized. | nih.gov |
| Saturated branched-chain fatty acids | Bacterial strains showed selective utilization of different isomers within a mixture of branched-chain fatty acids. | researchgate.net |
| Branched hydrocarbon molecules (lubricants) | The number of branched chains can significantly affect physical properties and interactions at surfaces, which can indirectly influence bioavailability. | mdpi.com |
The biodegradation of this compound would require a microbial community with a diverse set of metabolic capabilities. The initial hydrolysis step would be carried out by microorganisms that produce extracellular esterases.
Under aerobic conditions, bacteria from the genus Pseudomonas are well-known for their ability to degrade a wide range of organic compounds, including branched-chain fatty acids, which are structurally related to the hydrolysis products of isotridecyl acetate. researchgate.net
Under anaerobic conditions, the degradation of the isotridecyl component would likely be carried out by specialized consortia of microorganisms. These communities often involve syntrophic relationships between different microbial groups. Key players in the anaerobic degradation of long-chain alkanes include sulfate-reducing bacteria (e.g., strain AK-01, Desulfococcus oleovorans) and methanogenic consortia, where bacteria break down the alkane and methanogenic archaea consume the intermediate products. nih.govresearchgate.netawi.denih.gov The study of these complex communities often requires advanced techniques, such as metagenomics and metabolomics, to understand the intricate metabolic pathways and microbial interactions involved. nih.gov
Metabolic Pathways for Alkyl Chain and Acetate Moiety Degradation
The biodegradation of this compound involves the enzymatic cleavage of the ester bond, yielding isotridecyl alcohol and acetic acid. Subsequently, distinct metabolic pathways degrade the branched alkyl chain and the acetate moiety.
Degradation of the Isotridecyl Alkyl Chain: The isotridecyl group is a complex, branched C13 alkyl chain. The microbial degradation of such branched alkanes is generally slower and more complex than that of their linear counterparts. mpob.gov.mynih.gov The presence of branching can sterically hinder the action of degradative enzymes. nih.govresearchgate.net The primary mechanism for alkyl chain degradation is typically initiated by an oxidation step, followed by pathways analogous to fatty acid metabolism.
The degradation pathway for a branched alkyl chain like isotridecyl is proposed to proceed through the following key steps:
Terminal Oxidation: The process usually starts with the oxidation of a terminal methyl group by monooxygenase enzymes to form the corresponding primary alcohol (isotridecanol, if not already formed by hydrolysis).
Further Oxidation: The alcohol is then further oxidized to an aldehyde and then to a carboxylic acid (isotridecanoic acid).
Beta-Oxidation: The resulting branched-chain carboxylic acid enters a β-oxidation pathway. However, the branching points in the isotridecyl chain present a challenge to the standard β-oxidation process. Microbial systems employ specialized enzymes to bypass these branches, often involving carboxylation or rearrangement reactions before β-oxidation can continue. nih.gov This additional enzymatic machinery is not universally present in microorganisms, contributing to the compound's potential persistence. Studies on similar branched structures have shown that an increase in alkyl chain branching reduces the rate and extent of biotransformation. nih.gov
Degradation of the Acetate Moiety: The acetate moiety, released during the initial hydrolysis of the ester, is a readily utilizable carbon source for a wide variety of microorganisms. asm.orgnih.gov It is typically metabolized by conversion into a central metabolic intermediate, acetyl-coenzyme A (acetyl-CoA). nih.govmdpi.com
Two main pathways are responsible for this conversion in bacteria:
Acetyl-CoA Synthetase (Acs) Pathway: This is a high-affinity pathway that directly converts acetate to acetyl-CoA in a single, ATP-dependent step. This enzyme efficiently scavenges low concentrations of acetate from the environment. researchgate.netnih.gov
Acetate Kinase (AckA) and Phosphotransacetylase (Pta) Pathway: This is a lower-affinity, two-step pathway. First, AckA catalyzes the phosphorylation of acetate to acetyl-phosphate. Subsequently, Pta converts acetyl-phosphate and coenzyme A into acetyl-CoA. nih.gov This pathway can operate in both directions and is central to what is known as "overflow metabolism" in bacteria like Escherichia coli. asm.orgnih.gov
Once formed, acetyl-CoA enters central carbon metabolism, primarily through the tricarboxylic acid (TCA) cycle , where it is completely oxidized to CO2 and H2O, generating cellular energy (ATP) and reducing equivalents (NADH, FADH2). nih.govmdpi.com
Modeling of Environmental Behavior (Excluding Toxicity Prediction)
Environmental fate models are crucial tools for estimating the distribution, concentration, and persistence of chemicals in the environment. researchgate.netrsc.org For this compound, modeling focuses on its partitioning between environmental compartments (air, water, soil, sediment) and its degradation rates, rather than its toxicological effects.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Environmental Persistence
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties and environmental fate. researchgate.net For environmental persistence, QSAR models aim to predict degradation rates based on molecular descriptors derived from the compound's structure.
The development of a QSAR model for the environmental persistence of an ester like isotridecyl acetate follows a structured process:
Data Compilation: A training set of structurally diverse esters with reliable experimental persistence data (e.g., biodegradation half-lives) is assembled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the training set. These descriptors quantify various aspects of the molecular structure. For esters, relevant descriptors often include:
Topological Descriptors: Such as molecular connectivity indices, which describe the size, shape, and degree of branching of the molecule. researchgate.net
Quantum Chemical Descriptors: Related to electronic properties, such as the energy of frontier molecular orbitals, which can influence reactivity.
Physicochemical Descriptors: Such as the octanol-water partition coefficient (log K_ow), which indicates hydrophobicity and influences partitioning behavior. researchgate.net
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation linking a selection of the most relevant descriptors to the observed environmental persistence. nih.govresearchgate.net The goal is to find the simplest model with the highest predictive power.
Validation: The model's robustness and predictive capability are rigorously tested using both internal validation (e.g., cross-validation) and external validation (predicting the persistence of a set of compounds not used in model development). nih.govresearchgate.net
For this compound, descriptors related to the size and branching of the isotridecyl chain would be particularly significant in a QSAR model for persistence, as these structural features are known to impede biodegradation. researchgate.net
Predictive Modeling of Environmental Half-Lives
Predictive models for environmental half-lives estimate the time required for 50% of the initial concentration of a chemical to be removed from a specific environmental compartment (e.g., soil, water). These models integrate chemical properties with environmental parameters.
Statistical and Bayesian Modeling: Given the high variability often observed in experimental biodegradation data, statistical approaches like Bayesian inference are increasingly used. nih.gov These models can integrate data from various studies and account for uncertainty and censored data (e.g., half-lives reported as ">100 days"). nih.gov For a compound like isotridecyl acetate, this approach could be used to derive a probabilistic distribution of its half-life in soil, providing a more robust estimate of its persistence by combining disparate lab and field data. nih.gov
The predictive modeling of the environmental half-life of this compound would heavily rely on its susceptibility to two primary degradation processes:
Hydrolysis: The chemical breakdown of the ester bond in the presence of water. The rate is pH-dependent. QSAR models specifically developed for ester hydrolysis can provide initial estimates. acs.org
Biodegradation: The microbial breakdown of the molecule. This is often the most significant degradation pathway in soil and water. Predictive models for biodegradation are complex and must account for factors like the compound's structure (especially the branched alkyl chain) and environmental conditions.
The final predicted environmental half-life represents a combination of these and other degradation processes, weighted by the compound's distribution in the environment.
Advanced Analytical and Spectroscopic Characterization in Acetic Acid, Isotridecyl Ester Research
Chromatographic Separation and Detection Techniques
Chromatographic techniques are fundamental in isolating Acetic acid, isotridecyl ester from complex mixtures and quantifying its presence. The choice of method depends on the sample matrix and the analytical objective.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, enabling definitive identification.
For this compound, the electron ionization (EI) mass spectrum is characterized by specific fragmentation patterns. Key fragments include the loss of the alkoxy group and rearrangements. The molecular ion peak (M+) may be observed, though it can be weak. Common fragments for long-chain esters include ions resulting from cleavage next to the carbonyl group.
The retention time in GC is a critical parameter for identification. It is influenced by the column's stationary phase, temperature program, and carrier gas flow rate. Due to the branched nature of the isotridecyl group, Acetic acid, isotrideyl ester may appear as a series of closely eluting peaks, which can complicate analysis, especially for inexperienced analysts. Quantification is typically achieved by creating a calibration curve using a certified reference standard and integrating the peak area of a characteristic ion.
Table 1: Predicted GC-MS Data for a Representative Isomer of this compound
| Parameter | Predicted Value/Characteristic | Description |
|---|---|---|
| Molecular Formula | C15H30O2 | - |
| Molecular Weight | 242.40 g/mol | - |
| Retention Index | ~1700-1800 (non-polar column) | Relative retention time used for identification. |
| Key Mass Fragments (m/z) | 43, 61, M-60 | 43: [CH3CO]+ (acetyl group), 61: [CH3COOH2]+ (protonated acetic acid), M-60: Loss of acetic acid. |
| Quantification Ion | 43 or other unique fragment | A specific and abundant fragment ion is chosen for quantification to ensure selectivity. |
For the analysis of this compound in complex, non-volatile matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable. LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. This technique is particularly useful for analyzing thermally labile compounds or those with high boiling points that are not amenable to GC.
Electrospray ionization (ESI) is a common ionization technique used in LC-MS for the analysis of moderately polar molecules. For a nonpolar compound like this compound, atmospheric pressure chemical ionization (APCI) might be more suitable. In the mass spectrometer, the protonated molecule [M+H]+ or adducts with mobile phase ions (e.g., [M+Na]+) are typically observed.
LC-MS/MS adds another layer of specificity and sensitivity. A specific precursor ion (e.g., the protonated molecule) is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), is highly selective and allows for accurate quantification even in the presence of co-eluting interferences. The choice of mobile phase modifiers, such as ammonium formate or acetate (B1210297), can significantly impact the ionization efficiency and sensitivity of the analysis researchgate.netoregonstate.edu.
Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting/Value | Rationale |
|---|---|---|
| LC Column | C18 reversed-phase | Suitable for separating nonpolar to moderately polar compounds. |
| Mobile Phase | Gradient of water and methanol (B129727)/acetonitrile with 0.1% formic acid | Common mobile phase for reversed-phase chromatography, with formic acid aiding in protonation. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or APCI+ | ESI is widely used, while APCI can be more effective for less polar compounds. |
| Precursor Ion (Q1) | m/z 243.2 [M+H]+ | The protonated molecular ion is selected for fragmentation. |
| Product Ions (Q3) | Fragments resulting from the loss of the alkyl chain or acetic acid | Specific fragments are monitored for quantification and confirmation. |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound, particularly for assessing purity and separating it from homologues or related compounds of different polarity. In TLC, a thin layer of adsorbent material, typically silica gel, is coated onto a plate. The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable solvent system (mobile phase).
As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. Nonpolar compounds, like this compound, will travel further up the plate with a nonpolar mobile phase, resulting in a higher retardation factor (Rf) value. More polar impurities will have a stronger interaction with the silica gel and will move a shorter distance, leading to a lower Rf value. Visualization can be achieved using a variety of methods, including UV light (if the compound is UV-active or a fluorescent indicator is used in the plate) or by staining with reagents like iodine vapor.
The choice of the solvent system is critical for achieving good separation. For a nonpolar ester like this compound, a mixture of a nonpolar solvent like hexane or petroleum ether with a slightly more polar solvent like diethyl ether or ethyl acetate is often effective rockefeller.edurochester.eduugm.ac.id.
Table 3: Illustrative TLC System for this compound Purity Assessment
| Parameter | Example System | Expected Outcome |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 | A polar stationary phase that retains polar compounds more strongly. |
| Mobile Phase | Hexane:Ethyl Acetate (9:1 v/v) | A predominantly nonpolar mobile phase that will carry the nonpolar ester up the plate. |
| Visualization | Iodine vapor or potassium permanganate stain | Iodine reversibly stains unsaturated and some saturated compounds, while permanganate provides a more permanent stain. |
| Expected Rf Value | 0.6 - 0.8 | The nonpolar ester will have a relatively high Rf value in this system. More polar impurities would have lower Rf values. |
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques provide detailed information about the molecular structure of this compound and are invaluable for confirming its identity and assessing its purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the atoms within the molecule.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The protons of the methyl group of the acetate moiety will appear as a sharp singlet. The protons on the carbon attached to the oxygen of the ester will be shifted downfield due to the deshielding effect of the oxygen atom. The numerous overlapping signals of the protons in the branched isotridecyl chain will appear in the upfield region of the spectrum.
The ¹³C NMR spectrum provides information about each carbon atom in the molecule. The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift. The carbon atom of the alkyl chain attached to the ester oxygen will also be shifted downfield. The carbons of the acetate methyl group and the various carbons of the isotridecyl chain will have distinct chemical shifts. The purity of the sample can be assessed by the absence of signals from impurities.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Representative Isomer of this compound (in CDCl₃)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~2.05 | s | CH₃-C=O |
| ¹H | ~4.06 | t | -O-CH₂- |
| ¹H | ~1.2-1.6 | m | -(CH₂)n- |
| ¹H | ~0.88 | m | -CH₃ (alkyl) |
| ¹³C | ~171 | s | C=O |
| ¹³C | ~65 | t | -O-CH₂- |
| ¹³C | ~20-40 | m | -(CH₂)n- & -CH- |
| ¹³C | ~21 | q | CH₃-C=O |
| ¹³C | ~14 | q | -CH₃ (alkyl) |
s = singlet, t = triplet, q = quartet, m = multiplet
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides information about the types of bonds present.
The IR spectrum of this compound will be dominated by absorptions characteristic of an aliphatic ester. The most prominent feature will be a strong absorption band due to the carbonyl (C=O) stretch. Another key absorption will be the C-O stretching vibration of the ester linkage. The spectrum will also show strong absorptions corresponding to the C-H stretching and bending vibrations of the numerous alkyl groups in the isotridecyl chain. The absence of a broad O-H stretching band would confirm the absence of alcohol or carboxylic acid impurities.
Table 5: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| ~1740 | Strong | C=O Stretch | Ester |
| ~1240 | Strong | C-O Stretch | Ester |
| 2850-2960 | Strong | C-H Stretch | Alkyl (CH₃, CH₂, CH) |
| 1375-1465 | Medium | C-H Bend | Alkyl (CH₃, CH₂) |
Advanced Quantification Methodologies
Internal Standard and Calibration Curve Development
Accurate quantification of "this compound" in various samples is commonly achieved using chromatographic techniques coupled with an internal standard (IS) method. scioninstruments.combiopharmaservices.com This approach is superior to external standardization as it corrects for variations in sample preparation, injection volume, and instrument response drift. sapub.orglibretexts.org
An internal standard is a compound that is chemically similar to the analyte but distinguishable by the analytical instrument. scioninstruments.com For the quantification of isotridecyl acetate by GC-MS, an ideal internal standard would be a stable isotope-labeled (SIL) version, such as deuterated (D₃) isotridecyl acetate. nih.govnih.gov If a SIL IS is unavailable, a structural analog, like an ester with a similar structure but different alkyl chain length (e.g., dodecyl acetate or pentadecyl acetate), can be used, provided it is not present in the sample and resolves well chromatographically from the analyte. nih.govnih.gov
The quantification process involves adding a known, constant amount of the internal standard to every sample, standard, and blank at the earliest stage of sample preparation. scioninstruments.com A series of calibration standards are prepared containing known concentrations of "this compound" and the fixed concentration of the IS. After analysis (e.g., by GC-MS), a calibration curve is constructed by plotting the ratio of the analyte's peak area to the IS's peak area against the analyte's concentration. libretexts.org The concentration of isotridecyl acetate in unknown samples is then determined by calculating its peak area ratio to the IS and interpolating from this linear regression curve. libretexts.org
Table 2: Example Calibration Data for Isotridecyl Acetate using an Internal Standard This table presents hypothetical data for illustrative purposes.
| Standard Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1.0 | 12,500 | 105,000 | 0.119 |
| 5.0 | 63,000 | 106,500 | 0.592 |
| 10.0 | 128,000 | 105,800 | 1.210 |
| 25.0 | 320,000 | 106,200 | 3.013 |
| 50.0 | 645,000 | 105,500 | 6.114 |
Densitometric Analysis
Densitometry is a quantitative analytical technique used in conjunction with high-performance thin-layer chromatography (HPTLC). wisdomlib.orgunair.ac.id It allows for the quantification of substances directly on the HPTLC plate by measuring the absorbance or fluorescence of the separated spots. unair.ac.id This method can be applied to the quantification of "this compound" after its separation from other components in a mixture.
The process begins with the application of a precise volume of the sample and calibration standards onto an HPTLC plate. The plate is then developed in a suitable mobile phase to separate the components. As "this compound" is a non-chromophoric compound, a post-chromatographic derivatization step is necessary to visualize the spots. This can be achieved by spraying the plate with a reagent like phosphomolybdic acid or cupric sulfate (B86663) followed by heating, which produces colored spots.
A densitometer (or TLC scanner) then scans the plate at a specific wavelength where the derivatized spots show maximum absorbance. tandfonline.com The instrument measures the intensity of the reflected light and converts it into a peak on a chromatogram. The area of this peak is proportional to the concentration of the substance in the spot. A calibration curve is generated by plotting the peak areas of the standards against their known concentrations. The concentration of "this compound" in the sample can then be determined from this curve. tandfonline.com
Table 3: Illustrative Densitometric Analysis Data for Isotridecyl Acetate This table presents hypothetical data for illustrative purposes.
| Standard Concentration (ng/spot) | Densitometric Peak Area (AU) |
|---|---|
| 50 | 15,200 |
| 100 | 30,500 |
| 200 | 61,000 |
| 400 | 121,500 |
| 800 | 242,000 |
Application of Activity Coefficients in Kinetic Studies (e.g., UNIFAC model)
In kinetic studies of chemical reactions, such as the esterification process to produce "this compound" from acetic acid and isotridecyl alcohol, the reaction rates are influenced by the thermodynamic activities of the reactants and products, not just their concentrations. utah.edu In non-ideal liquid mixtures, activity coefficients (γ) are used to relate activity (a) to mole fraction (x) (aᵢ = γᵢxᵢ). The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a powerful group-contribution method used to predict these activity coefficients. wikipedia.orgscm.com
The UNIFAC method is semi-empirical and estimates activity coefficients based on the functional groups present in the molecules of the mixture. wikipedia.orgscm.com It does not require extensive experimental data for every specific mixture, making it highly valuable for process design and kinetic modeling. scm.comnitrkl.ac.in The model divides the activity coefficient into two parts: a combinatorial part that accounts for differences in molecular size and shape, and a residual part that accounts for energetic interactions between the functional groups. scm.com
To apply the UNIFAC model to the kinetic study of isotridecyl acetate synthesis, each molecule in the reaction mixture (acetic acid, isotridecyl alcohol, isotridecyl acetate, and water) is broken down into its constituent functional groups (e.g., CH₃, CH₂, CH, COOH, OH, CH₃COO). The model uses pre-determined parameters for group volumes (R), surface areas (Q), and binary interaction energies between groups (aₘₙ) to calculate the activity coefficient of each component at different compositions and temperatures throughout the reaction. scm.comgithub.io These calculated activities provide a more accurate representation of the thermodynamic driving forces, leading to more reliable kinetic models. utah.edu
Table 4: UNIFAC Group Assignments for Compounds in Isotridecyl Acetate Synthesis
| Compound | Main Groups | Subgroups | R (Van der Waals volume) | Q (Van der Waals surface area) |
|---|---|---|---|---|
| Acetic Acid | 1 (CH₃) | 1 (CH₃) | 0.9011 | 0.848 |
| 10 (COOH) | 21 (COOH) | 1.3013 | 1.224 | |
| Isotridecyl Alcohol | 1 (CH₃) | 1 (CH₃) | 0.9011 | 0.848 |
| 2 (CH₂) | 2 (CH₂) | 0.6744 | 0.540 | |
| 3 (CH) | 3 (CH) | 0.4469 | 0.228 | |
| 5 (OH) | 14 (OH) | 1.0000 | 1.200 | |
| This compound | 1 (CH₃) | 1 (CH₃) | 0.9011 | 0.848 |
| 2 (CH₂) | 2 (CH₂) | 0.6744 | 0.540 | |
| 3 (CH) | 3 (CH) | 0.4469 | 0.228 | |
| 11 (CH₃COO) | 24 (CH₃COO) | 1.9031 | 1.728 | |
| Water | 6 (H₂O) | 16 (H₂O) | 0.9200 | 1.400 |
Theoretical and Computational Chemistry Studies of Acetic Acid, Isotridecyl Ester
Molecular Structure and Conformation Analysis
The three-dimensional structure and conformational preferences of acetic acid, isotridecyl ester are pivotal in determining its physical and chemical properties. Computational chemistry offers powerful tools to investigate these aspects at the atomic level. acs.org
Quantum chemical calculations are employed to determine the electronic structure and energy of molecules. nih.gov These methods provide insights into molecular geometries, bond energies, and electronic properties.
Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov For a molecule like this compound, DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. acs.org These calculations are foundational for understanding the molecule's reactivity.
Semi-empirical Methods (e.g., PM7): Semi-empirical methods, such as PM7, offer a computationally less expensive alternative to ab initio methods like DFT. They incorporate experimental parameters to simplify calculations, making them suitable for larger molecules like this compound. While less accurate than DFT, they are useful for initial conformational searches and for studying large molecular systems.
A summary of how these methods could be applied is presented in the table below.
| Computational Method | Application to this compound | Expected Insights |
| Density Functional Theory (DFT) | Geometry optimization, frequency calculations, electronic structure analysis. | Accurate bond lengths and angles, vibrational spectra (IR, Raman), HOMO-LUMO gap, electrostatic potential maps. |
| Semi-empirical (PM7) | Rapid conformational analysis, initial screening of large numbers of conformers. | Identification of low-energy conformers, preliminary energy landscapes. |
Interactive Data Table: Applications of Quantum Chemical Calculations.
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, two key areas of conformational flexibility are the ester group and the long isotridecyl chain.
The ester functional group can exist in two main planar conformations: s-trans and s-cis, referring to the arrangement about the C-O single bond. The s-trans conformer is generally more stable for acyclic esters due to reduced steric hindrance. imperial.ac.uk The energy difference between these conformers can be calculated using quantum chemical methods.
The isotridecyl chain, being a long and branched alkyl group, can adopt a multitude of conformations. nih.gov Energy minimization procedures are used to find the most stable conformers (local and global minima on the potential energy surface). imperial.ac.uk This process involves systematically altering the geometry of the molecule to find the arrangement with the lowest energy. For long-chain fatty acid esters, molecular dynamics simulations can be employed to explore the conformational space and identify preferred structures. nih.gov
Computational Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, such as the formation (esterification) and cleavage (hydrolysis) of this compound.
Esterification and hydrolysis reactions proceed through high-energy transition states. researchgate.net Identifying the structure and energy of these transition states is crucial for understanding the reaction kinetics.
Esterification: The formation of this compound from acetic acid and isotridecyl alcohol is typically acid-catalyzed. Computational methods can model the reaction pathway, including the formation of a tetrahedral intermediate and the subsequent elimination of water. pku.edu.cn Transition state analysis would involve locating the highest energy point along this reaction coordinate.
Hydrolysis: The hydrolysis of esters can be either acid-catalyzed or base-promoted.
Acid-Catalyzed Hydrolysis: The mechanism is the microscopic reverse of esterification. It involves protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and elimination of the alcohol. youtube.com
Base-Promoted Hydrolysis (Saponification): This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to form a carboxylate anion and the alcohol. nih.gov
For both mechanisms, computational methods can be used to calculate the activation energy, providing a quantitative measure of the reaction rate. nih.gov The acidity of the transition-state complex is a key factor in the hydrolysis of esters and can be influenced by electron-withdrawing or donating groups. researchgate.net
By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the reaction.
Below is a hypothetical reaction energy profile for the acid-catalyzed esterification of acetic acid and isotridecyl alcohol.
Diagram: Hypothetical Reaction Energy Profile for Esterification. This diagram would show the relative energies of the reactants (acetic acid + isotridecyl alcohol), the protonated intermediate, the transition state for the formation of the tetrahedral intermediate, the tetrahedral intermediate itself, the transition state for the elimination of water, and the final products (this compound + water). The highest peak on the profile represents the rate-determining transition state, and its energy relative to the reactants determines the activation energy of the reaction.
Predictive Modeling of Chemical Properties and Reactivity
Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR), are used to develop mathematical models that relate the chemical structure of a compound to its biological activity or physical properties. wikipedia.org
For a class of compounds like long-chain esters, QSAR/QSPR models can be developed to predict various properties without the need for experimental measurements for every new compound. nih.gov These models are built on a set of molecular descriptors calculated from the chemical structure.
Relevant molecular descriptors for modeling the properties of this compound could include:
| Descriptor Type | Examples | Properties Predicted |
| Topological | Molecular connectivity indices, Wiener index. | Boiling point, viscosity. |
| Geometric | Molecular surface area, volume. | Solubility, transport properties. |
| Electronic | Dipole moment, partial charges, HOMO/LUMO energies. | Reactivity, intermolecular interactions. |
| Hydrophobic | LogP (octanol-water partition coefficient). | Environmental fate, biological uptake. |
Interactive Data Table: Molecular Descriptors for Predictive Modeling.
QSAR models have been successfully developed for predicting properties such as the aquatic toxicity of esters and their rates of hydrolysis. researchgate.netnih.gov For long-chain esters, factors like orientation and dispersion at interfaces can significantly affect reaction rates, and these can be incorporated into more complex predictive models. nih.gov
QSAR for Physicochemical Parameters relevant to Reaction Kinetics
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties and reactivity. In the context of reaction kinetics, QSAR, often referred to as Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Reactivity Relationship (QSRR), aims to predict the rate of a chemical reaction based on the molecular descriptors of the reactants. wikipedia.org For this compound, while specific QSAR models for its reaction kinetics are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how its structural and physicochemical characteristics would likely influence its reactivity.
The development of a QSAR model for the reaction kinetics of this compound would involve the compilation of a dataset of similar esters with known reaction rate constants for a specific reaction, such as hydrolysis or oxidation. nih.govrsc.org Various molecular descriptors, which are numerical representations of the molecule's properties, would then be calculated. These descriptors can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical parameters.
A multiple linear regression (MLR) approach or more advanced machine learning algorithms could then be employed to build a mathematical model that relates these descriptors to the observed reaction rates. nih.gov The resulting QSAR model would not only allow for the prediction of the reaction kinetics of this compound but also provide insights into the molecular features that govern its reactivity.
Physicochemical Parameters of this compound
Several physicochemical parameters of this compound have been estimated through computational methods. These parameters are fundamental inputs for any QSAR study.
| Property | Estimated Value | Source |
|---|---|---|
| Molecular Weight | 242.40 g/mol | nih.gov |
| Boiling Point | 277.00 to 279.00 °C @ 760.00 mm Hg | perflavory.comthegoodscentscompany.com |
| Vapor Pressure | 0.004000 mmHg @ 25.00 °C | perflavory.comthegoodscentscompany.com |
| logP (o/w) | 6.234 | perflavory.com |
| Water Solubility | 0.134 mg/L @ 25 °C | thegoodscentscompany.comflavscents.com |
Relevant Physicochemical Parameters for Reaction Kinetics of Esters
Based on QSAR studies of other esters, several key physicochemical parameters are known to be relevant for predicting their reaction kinetics. nih.govacs.org These parameters would be crucial in developing a QSAR model for this compound.
For Hydrolysis Reactions:
The base-catalyzed hydrolysis of esters is a well-studied reaction. QSAR models for this reaction often include the following descriptors:
Steric Parameters: The bulky isotridecyl group in this compound would exert a significant steric hindrance at the carbonyl carbon, which is the site of nucleophilic attack by a hydroxide ion. Descriptors that quantify this steric effect, such as Taft's steric parameter (Es) or various topological indices, would be critical.
Electronic Parameters: The electronic nature of the substituents on the ester can influence the electrophilicity of the carbonyl carbon. While the isotridecyl group is primarily an alkyl group with a mild electron-donating effect, quantum chemical calculations could provide more precise electronic descriptors like partial atomic charges on the carbonyl carbon and oxygen atoms.
Hydrophobicity: The high lipophilicity of this compound, as indicated by its high logP value, would affect its partitioning behavior in aqueous systems, which can be relevant for hydrolysis rates in multiphase systems. nih.gov
| Parameter Category | Specific Descriptors | Relevance to Hydrolysis Kinetics |
|---|---|---|
| Steric | Taft's steric parameter (Es), Molar refractivity, Verloop steric parameters | Quantifies the steric hindrance around the reaction center, which can impede the approach of the nucleophile. |
| Electronic | Hammett constants (σ), Partial atomic charges, Dipole moment, HOMO/LUMO energies | Describes the electronic effects of substituents on the stability of the transition state. |
| Hydrophobicity | LogP, LogD | Influences the concentration of the ester at the reaction interface in heterogeneous systems. |
For Oxidation Reactions:
The oxidation of esters, particularly by hydroxyl radicals in the atmosphere, is another important reaction pathway. mostwiedzy.plrsc.org QSAR models for this type of reaction often focus on the susceptibility of C-H bonds to hydrogen abstraction.
Bond Dissociation Energies (BDEs): The rate of hydrogen abstraction is strongly correlated with the BDE of the C-H bond being broken. Computational chemistry methods can be used to calculate the BDEs for the various C-H bonds in the isotridecyl group. It is expected that the tertiary C-H bond would have a lower BDE and thus be more susceptible to abstraction.
| Parameter Category | Specific Descriptors | Relevance to Oxidation Kinetics |
|---|---|---|
| Energetic | Bond Dissociation Energies (BDEs) | Directly relates to the energy required to break a C-H bond, a key step in oxidation by radical species. |
| Structural | Number of primary, secondary, and tertiary C-H bonds | Provides a statistical measure of the different types of reactive sites within the molecule. |
| Quantum Chemical | HOMO/LUMO energies, Ionization potential, Electron affinity | Reflects the molecule's susceptibility to electrophilic or nucleophilic attack by radical species. |
Applications in Materials Science and Industrial Chemistry Research Chemical Role Focus
Integration into Polymer and Resin Chemistry Research
The utility of isotridecyl acetate (B1210297) in polymer and resin chemistry is investigated for its potential to influence the properties and processability of polymeric materials. Its contributions are primarily explored in its capacity as a modifier and a processing aid.
The acetate functional group is fundamental to the synthesis of important bioplastics, most notably cellulose (B213188) acetate. This polymer is produced through the acetylation of cellulose, a natural polymer, where hydroxyl groups are replaced with acetyl groups from reagents like acetic anhydride (B1165640) and acetic acid. researchgate.net This chemical modification transforms the rigid cellulose into a thermoplastic material that can be processed and molded. researchgate.netjeeng.net
While isotridecyl acetate itself is not typically used as a primary co-monomer, its role is analogous to that of a plasticizer or modifier in bioplastic formulations. sciencetechindonesia.comresearchgate.net Plasticizers are crucial additives in cellulose acetate-based bioplastics; they are incorporated to increase flexibility, reduce brittleness, and improve processability by lowering the glass transition temperature. jeeng.netsciencetechindonesia.com Research on bioplastics derived from sources like kapok fiber and durian skin often involves the addition of plasticizers such as glycerol (B35011) or sorbitol to achieve desired mechanical properties. jeeng.netsciencetechindonesia.com The long, non-polar alkyl chain of isotridecyl acetate suggests it could function as a secondary plasticizer, enhancing hydrophobicity and modifying the material's surface properties.
The table below summarizes the effects of different plasticizers on cellulose acetate-based bioplastics, illustrating the type of modifications that compounds like isotridecyl acetate could potentially offer.
| Plasticizer | Source of Cellulose | Concentration | Observed Effects on Bioplastic |
| Glycerol | Kapok Fiber | 40% | Density: 0.836 g/mL, Tensile Strength: 0.818 MPa, Water Absorption: 22.23% sciencetechindonesia.com |
| Sorbitol | Kapok Fiber | 40% | Density: 0.941 g/mL, Elongation: 3.94%, Young's Modulus: 0.726 MPa sciencetechindonesia.com |
| Sorbitol | Durian Skin | 20% | Density: 0.852 g/mL, Water Absorption: 45.99%, Tensile Strength: 613.12 KPa jeeng.net |
This table showcases data for common plasticizers to contextualize the potential role of ester modifiers.
Processing aids are additives that enhance the efficiency and quality of polymer manufacturing. specialchem.com They improve the flow properties of molten plastic, reduce friction between the polymer and machinery, and help prevent processing defects such as melt fracture. specialchem.comeupegypt.com Carboxylic esters with long alkyl chains are a known class of compounds used as processing aids. google.com
Isotridecyl acetate's chemical structure makes it suitable to function as a lubricant-type processing aid. eupegypt.com Lubricants work by reducing friction, which allows the material to flow more smoothly and prevents it from sticking to equipment. eupegypt.com This can lead to increased production efficiency and a better surface finish on the final product. specialchem.comcargill.com The use of such aids is common in the processing of thermoplastics like polyethylene, polypropylene, and PVC. eupegypt.com While specific research focusing solely on isotridecyl acetate is not prominent, its function can be inferred from the well-documented behavior of similar ester-based lubricants and additives in polymer extrusion and molding processes. google.comresearchgate.net
Research on Formulation Chemistry Components
In formulation chemistry, isotridecyl acetate is studied for its contributions as a solvent and for its potential emulsification properties, particularly in complex systems like coatings, inks, and surfactant-based products.
Acetate esters are widely used as solvents in the formulation of coatings and printing inks. google.com The choice of solvent is critical as it must dissolve the binder resins and be compatible with other components like pigments and additives. mst.dk Solvents also control the application properties, including drying time, flow, and film formation. google.com
Research in this area often focuses on finding alternative solvents to replace those with negative health or environmental impacts, such as methyl ethyl ketone (MEK) or toluene. mst.dk Acetates like sec-butyl acetate are investigated for their ability to provide balanced evaporation rates and good solvency power. google.com Isotridecyl acetate, with its large, branched alkyl group, would be classified as a slow-evaporating, high-boiling point solvent. This property is valuable in specialized coatings, such as high-gloss enamels or certain industrial finishes, where a longer "open time" is needed to ensure a smooth, level surface. Its non-polar nature would make it a good solvent for non-polar binders and additives. While many coatings are moving toward waterborne formulations, organic solvents remain crucial in high-performance and industrial applications. cas.org
Emulsions are mixtures of two immiscible liquids, like oil and water, stabilized by a third component called an emulsifier or surfactant. researchgate.netcrimsonpublishers.com Surfactants possess both a hydrophilic (water-loving) and a lipophilic (oil-loving) part, allowing them to position at the oil-water interface and reduce interfacial tension. researchgate.net
While isotridecyl acetate itself is not a primary surfactant, compounds derived from its alcohol precursor, isotridecanol (B73481), are used in surfactant systems. windows.net Specifically, isotridecanol ethoxylates are employed as non-ionic co-emulsifiers in the emulsion polymerization process. windows.net These co-emulsifiers enhance the stability of the resulting latex, particularly against freezing and thawing, and improve storage stability. windows.net Given its structure, isotridecyl acetate would function as the oil phase in an oil-in-water emulsion. Its interaction with surfactants and co-surfactants would be a key area of research to understand the stability and rheology of such emulsions. researchgate.net The properties of the oil, including its molecular structure and polarity, play a significant role in how it is dispersed and stabilized by the surfactant system. crimsonpublishers.com
Role in Specialized Chemical Synthesis and Industrial Processes
Isotridecyl acetate serves as a target molecule and an intermediate in specialized chemical synthesis. The production of acetate esters is a significant area of industrial chemistry, with applications ranging from fragrances and flavorings to industrial solvents and intermediates. thegoodscentscompany.com
Research into the synthesis of acetate esters often focuses on optimizing reaction conditions and developing more sustainable catalytic processes. researchgate.net For example, studies on the synthesis of isoamyl acetate and isobornyl acetate explore various catalysts and reaction mechanisms, such as enzymatic synthesis using lipase (B570770) or the use of composite acid catalysts. researchgate.netresearchgate.netnih.gov These processes typically involve the reaction of an alcohol (like isotridecanol) with an acetylating agent such as acetic acid or acetic anhydride. researchgate.net The development of solvent-free synthesis methods is also an active area of research to create greener industrial processes. researchgate.net The commercial availability of isotridecyl acetate indicates its use as a raw material or functional component in various industrial products. thegoodscentscompany.com
The table below provides examples of research on the synthesis of different acetate esters, highlighting the typical reactants and catalysts involved.
| Target Product | Reactants | Catalyst / Method | Research Focus |
| Isoamyl Acetate | Isoamyl alcohol, Acetic anhydride | Lipase from Candida antarctica | Development of a kinetic model for enzymatic synthesis in a solvent-free system. researchgate.net |
| Isobornyl Acetate | Camphene, Acetic acid | α-hydroxyl carboxylic acid (HCA) composite catalyst | Optimization of catalyst system (e.g., tartaric acid–boric acid) to maximize conversion and selectivity. researchgate.netnih.gov |
| Triacetin (Glycerol Triacetate) | Glycerol, Isopropenyl acetate (iPAc) | Catalyst-free | Development of a continuous-flow synthesis method for upgrading glycerol. aalto.fi |
This table illustrates common synthesis routes for acetate esters, which are applicable to the production of isotridecyl acetate.
As a Precursor or Intermediate in the Synthesis of Other Chemical Compounds
While Acetic acid, isotridecyl ester is primarily utilized as a finished product in various applications, its chemical structure as an ester allows it to serve as a viable precursor or intermediate in the synthesis of other valuable chemical compounds. The reactivity of the ester functional group is central to its role in further synthetic transformations. Two primary reaction pathways where isotridecyl acetate can act as an intermediate are hydrolysis and transesterification.
Hydrolysis: Hydrolysis is the cleavage of a chemical bond by the addition of water. In an acid- or base-catalyzed environment, isotridecyl acetate can be hydrolyzed to yield its constituent parent molecules: isotridecyl alcohol and acetic acid.
Reaction: CH₃COOC₁₃H₂₇ + H₂O ⇌ C₁₃H₂₇OH + CH₃COOH
This reversible reaction can be driven to completion to regenerate isotridecyl alcohol, a branched C13 fatty alcohol. atamanchemicals.comslideshare.net Isotridecyl alcohol itself is a significant industrial chemical used as a raw material for producing plasticizers, lubricants, and surfactants through processes like ethoxylation and sulfation. atamanchemicals.comslideshare.net Therefore, the hydrolysis of isotridecyl acetate provides a direct route back to this key starting material.
Transesterification: Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. Isotridecyl acetate can undergo transesterification with other alcohols (R'-OH) in the presence of an acid or base catalyst. This reaction would produce a new ester (acetic acid, R' ester) and release isotridecyl alcohol.
Reaction: CH₃COOC₁₃H₂₇ + R'-OH ⇌ CH₃COOR' + C₁₃H₂₇OH
This process is particularly relevant in synthesizing other acetate esters where the direct esterification might be less efficient or when isotridecyl acetate is an available and cost-effective starting material. For instance, transesterification with glycerol could yield acetins (mono-, di-, and triacetin), which are valuable as food additives and fuel components. biofueljournal.combiofueljournal.comscielo.br Similarly, reaction with lower alcohols like ethanol (B145695) could produce ethyl acetate, a widely used solvent. The efficiency and product selectivity of such reactions depend heavily on the catalyst used and the removal of one of the products to shift the chemical equilibrium. biofueljournal.com
Furthermore, research into the synthesis of vinyl esters, important monomers for polymers, often involves the reaction of an acid with ethylene (B1197577) or acetylene. aiche.orgeprajournals.com While less common, the transesterification of isotridecyl acetate with a vinyl source or a related pathway could theoretically be explored to synthesize isotridecyl vinyl ether or other vinyl compounds, expanding its utility as a chemical intermediate.
Optimization of Industrial Production Processes for this compound
The primary industrial route for the synthesis of this compound is the direct esterification of isotridecyl alcohol with acetic acid, a classic Fischer esterification reaction. atamanchemicals.com This is a reversible, equilibrium-limited reaction, and its industrial-scale optimization focuses on maximizing product yield, reaction rate, and process efficiency while minimizing costs and environmental impact. Key areas of research and optimization include catalyst selection, reaction conditions, and reactor design.
Catalyst Selection: The choice of catalyst is crucial for accelerating the reaction towards equilibrium. While traditional homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid are effective, they present significant challenges in industrial settings, including corrosion, difficulty in separation from the product, and generation of acidic waste streams. scielo.brcsic.es
Modern research focuses on heterogeneous (solid acid) catalysts, which are easily separated, reusable, and less corrosive. csic.es Examples of catalysts studied for the esterification of long-chain alcohols include:
Ion-Exchange Resins: Macroreticular resins like Amberlyst-15 have shown high activity and selectivity for esterification reactions. csic.es
Metal Oxides and Zeolites: Solid acids such as sulfated zirconia (ZrO₂), titania (TiO₂), and various zeolites are investigated for their thermal stability and catalytic activity. csic.es
Zirconium Complexes: Moisture-tolerant Lewis acid catalysts, such as zirconocene (B1252598) and zirconyl chloride (ZrOCl₂·8H₂O), have been shown to be efficient for the direct condensation of long-chain carboxylic acids and alcohols, often allowing for equimolar reactant ratios. nih.govacs.orgresearchgate.net
Reaction Conditions: Optimization of process parameters is essential to shift the reaction equilibrium towards the product side and enhance the reaction rate.
Temperature: Increasing the temperature generally increases the reaction rate. However, it can also lead to side reactions like alcohol dehydration and ether formation. csic.es For long-chain esters, typical temperatures range from 100°C to 160°C, depending on the catalyst and reactor pressure. csic.es
Molar Ratio of Reactants: Using an excess of one reactant (typically the less expensive one, acetic acid) can increase the conversion of the other. However, this necessitates a subsequent separation step to recover the unreacted material. Research aims to develop catalysts and processes that are efficient even with equimolar amounts of reactants. researchgate.net
Water Removal: Water is a byproduct of the esterification reaction, and its presence limits the conversion by favoring the reverse (hydrolysis) reaction. Continuous removal of water via methods like azeotropic distillation, pervaporation through membranes, or using a fixed-bed reactor setup is a critical optimization strategy. csic.es
Reactor Design and Process Intensification: The shift from traditional batch reactors to continuous-flow systems represents a significant area of process optimization.
Fixed-Bed Reactors: Using solid acid catalysts in a packed or fixed-bed continuous reactor allows for straightforward product separation and catalyst reuse. This design has been demonstrated at the pilot-plant scale for producing long-chain esters, confirming its feasibility for ton-scale production. csic.es
Reactive Distillation: This process combines reaction and distillation in a single unit. As the ester and water are formed, water is continuously removed from the reaction zone, driving the equilibrium towards near-complete conversion of the alcohol. This is particularly effective for systems where the products have different boiling points than the reactants.
The table below summarizes the influence of key parameters on the industrial production of long-chain esters like isotridecyl acetate.
| Parameter | Influence on Production | Optimization Goal |
|---|---|---|
| Catalyst Type | Affects reaction rate, selectivity, and process sustainability. Heterogeneous catalysts simplify separation and reduce waste compared to homogeneous acids. | High activity and selectivity, reusability, thermal stability, low cost, and minimal environmental impact (e.g., solid acids like Amberlyst-16, ZrOCl₂). csic.esresearchgate.net |
| Reaction Temperature | Higher temperatures increase the reaction rate but can cause unwanted side reactions (e.g., ether formation) and may be limited by catalyst stability. | Achieve the highest possible reaction rate without significant byproduct formation (typically 100-160°C). csic.es |
| Reactant Molar Ratio (Acid:Alcohol) | Using an excess of one reactant (e.g., acetic acid) drives the equilibrium to increase the conversion of the limiting reactant (isotridecyl alcohol). | Minimize the excess of reactants to reduce separation costs. Aim for near-equimolar ratios by using highly active catalysts and efficient water removal. researchgate.net |
| Water Removal | Continuous removal of the water byproduct is critical to shift the reaction equilibrium towards the product side, enabling high conversion rates. | Integrate efficient water separation techniques like azeotropic distillation or pervaporation into the process. csic.es |
| Reactor Type | Continuous flow reactors (e.g., fixed-bed) offer better control, higher throughput, and easier product separation compared to traditional batch reactors. | Implement continuous processes to improve efficiency, reduce downtime, and enable catalyst recycling. csic.es |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
